6-bromo-7-methoxy-1-methylquinolin-2(1H)-one is a chemical compound that belongs to the quinoline family, which is characterized by its bicyclic structure containing a benzene ring fused to a pyridine ring. This compound is notable for its bromine and methoxy substituents, which significantly influence its chemical behavior and biological activity. The molecular formula of 6-bromo-7-methoxy-1-methylquinolin-2(1H)-one is with a molecular weight of 268.11 g/mol. It is classified as a heterocyclic compound, specifically an alkaloid, due to the presence of nitrogen in its structure.
The synthesis of 6-bromo-7-methoxy-1-methylquinolin-2(1H)-one typically involves a multi-step process:
For large-scale production, automated reactors may be employed to optimize reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of 6-bromo-7-methoxy-1-methylquinolin-2(1H)-one can be represented using various chemical notation systems:
The compound features a quinoline core with specific substituents that confer unique properties. The presence of the bromine and methoxy groups alters the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets.
6-bromo-7-methoxy-1-methylquinolin-2(1H)-one can participate in various chemical reactions:
Reactions can utilize various reagents:
The mechanism of action for 6-bromo-7-methoxy-1-methylquinolin-2(1H)-one primarily involves interactions with specific molecular targets:
These mechanisms are crucial for its potential applications in medicinal chemistry, particularly in drug development.
Property | Value |
---|---|
Molecular Formula | C11H10BrNO2 |
Molecular Weight | 268.11 g/mol |
Appearance | Solid |
Melting Point | Not specified |
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications.
6-bromo-7-methoxy-1-methylquinolin-2(1H)-one has several scientific uses:
The unique structural features of this compound contribute to its versatility across various scientific disciplines.
Bromination represents a pivotal step in accessing 6-bromo-7-methoxy-1-methylquinolin-2(1H)-one and its structural analogs. Strategic halogenation enables precise functionalization of the quinoline scaffold for downstream pharmaceutical applications. Two principal methodologies dominate the synthetic landscape:
Electrophilic Aromatic Bromination: Direct bromination of 7-methoxy-1-methylquinolin-2(1H)-one using bromine (Br₂) or N-bromosuccinimide (NBS) typically occurs at the electron-rich C6 position due to the strong ortho-directing effect of the methoxy group at C7. This approach achieves moderate regioselectivity (60-75%) but often generates dibrominated byproducts requiring extensive purification [7]. Careful control of stoichiometry (≤1.1 eq. Br₂) and temperature (0-5°C) can suppress over-bromination, improving isolated yields to 65-80% when conducted in dichloromethane or acetic acid solvents.
Metal-Catalyzed Directed Bromination: Palladium-catalyzed C-H activation provides enhanced regiocontrol for C6 functionalization. Substrates bearing directing groups (e.g., pyridine, amides) at N1 facilitate ortho-bromination using NBS with Pd(OAc)₂ catalysts (5 mol%). This method achieves >90% regioselectivity at C6 and tolerates diverse functional groups, albeit with higher catalyst costs [4] [7].
Table 1: Comparative Bromination Methodologies for Quinolin-2-ones
Method | Conditions | Regioselectivity (C6) | Yield Range | Key Advantages |
---|---|---|---|---|
Electrophilic (Br₂) | 0-5°C, DCM, 1.1 eq. Br₂ | 60-75% | 65-80% | Low cost, simple operation |
Electrophilic (NBS) | RT, ACN, 1.0 eq. NBS | 70-80% | 70-85% | Mild conditions, fewer byproducts |
Pd-Catalyzed C-H Activation | Pd(OAc)₂ (5 mol%), NBS, 80°C | >90% | 75-92% | High regiocontrol, functional group tolerance |
Concurrent regioselective modification at C6 and C7 positions presents substantial synthetic challenges due to competing reactivity patterns. Key breakthroughs include:
Orthogonal Protection-Deprotection Strategies: Installation of methoxymethoxy (MOM) protecting groups at C7 enables C6 bromination without competitive reaction at the oxygen functionality. Subsequent acidic deprotection (HCl/THF) restores the hydroxyl group, which is then methylated using dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of potassium carbonate to furnish the 7-methoxy motif [3]. This sequence achieves >95% regiochemical fidelity for both positions.
Hauser Base-Mediated Alkylation: For N7-methylation of brominated precursors, 2,2,6,6-tetramethylpiperidine magnesium chloride (TMP·MgCl) enables regioselective methylation using [¹¹C]methyl triflate or methyl iodide. This methodology, optimized in TRACERlab™ automated systems, achieves N7/N9 regioselectivity ratios exceeding 18:1, critical for pharmaceutical applications where isomer purity impacts biological activity [4]. The magnesium-amide base selectively deprotonates the N7 position due to steric and electronic differentiation between nitrogen atoms.
Transitioning from laboratory synthesis to industrial production necessitates integrated automation and process analytical technology (PAT). The TRACERlab™ FX2 C synthesis module exemplifies this advancement, enabling cGMP-compliant production of quinolinone derivatives via:
Critical process parameters include stoichiometric control of [¹¹C]methyl triflate (1.5-2.0 eq.), reaction residence time (5 min), and temperature (40°C), collectively enabling 20.5 ± 5.2% decay-corrected radiochemical yields within 43-minute total synthesis time [4].
Table 2: Optimized Industrial Process Parameters for Quinolinone Synthesis
Process Parameter | Optimal Range | Impact on Output |
---|---|---|
Methylation Temperature | 38-42°C | Maximizes N7-regioselectivity (≥95%) |
TMP·MgCl Concentration | 0.04 M in THF | Balances reactivity and byproduct formation |
[¹¹C]CH₃OTf Equivalents | 1.5-2.0 eq. | Ensures complete conversion (>98%) |
HPLC Purification Gradient | 35% ACN over 15 min | Achieves baseline isomer separation |
Formulation pH | 6.8-7.2 | Ensures product stability during storage |
Environmental and economic pressures drive innovation in sustainable quinolinone manufacturing:
Solvent-Free Microwave Synthesis: Eliminating solvents entirely, neat mixtures of 6-bromo-7-hydroxyquinolinone precursors with dimethyl carbonate (DMC) undergo O-methylation under microwave irradiation (150°C, 20 min). This approach achieves 85-90% conversion while circumventing toxic halogenated solvents and reducing E-factor by 65% compared to traditional DMS/K₂CO₃ methods in DMF [5] [7].
Catalytic C-H Functionalization: Replacing stoichiometric oxidants, photocatalytic bromination using visible light (450 nm) with eosin Y catalyst and HBr/H₂O₂ bromine source achieves 75% yield of 6-bromo derivatives with excellent atom economy. This system operates in ethanol/water mixtures (4:1), demonstrating compatibility with green solvents while minimizing metal waste [5].
One-Pot Tandem Methodologies: Integrating bromination, deprotection, and methylation sequences in a single reactor vessel reduces intermediate isolation steps. Employing ammonium acetate as a bifunctional catalyst in ethanol at 80°C, the telescoped process delivers 6-bromo-7-methoxy-1-methylquinolin-2(1H)-one in 68% overall yield from hydroxy precursors – a 30% improvement over stepwise approaches while halving solvent consumption [5] [7].
CAS No.:
CAS No.: 54429-80-0
CAS No.:
CAS No.:
CAS No.: 51040-17-6